One promising area of research for KTO is its potential as a photocatalyst. Photocatalysis utilizes light to drive chemical reactions. Studies have shown that KTO can be used as a photocatalyst to break down organic pollutants in wastewater [1]. Under light irradiation, KTO can generate reactive oxygen species that can effectively decompose organic contaminants into carbon dioxide, water, and other harmless byproducts [1]. This research suggests that KTO could be a valuable tool for developing more sustainable and efficient methods for wastewater treatment.
KTO has also been explored as an electrolyte for a process called plasma electrolytic oxidation (PEO). PEO is a technique used to modify the surface of metals to improve their properties. In a study, researchers used KTO as an electrolyte in the PEO treatment of aluminum alloy. The KTO electrolyte facilitated the formation of a titanium dioxide (TiO₂) layer on the aluminum surface [2]. This TiO₂ layer enhanced the corrosion resistance and wear resistance of the aluminum alloy [2]. This research suggests that KTO could be a useful component in developing new methods for surface functionalization of metals.
Potassium Titanium Oxalate Dihydrate is an inorganic compound with the chemical formula and a molecular weight of approximately 390.12 g/mol. It is commonly referred to by several synonyms, including Potassium Titanyl Oxalate and Potassium Bis(Oxalato)Oxotitanate(IV) . This compound typically appears as a white crystalline powder that is freely soluble in water, making it suitable for various applications in chemical synthesis and materials science .
The synthesis of Potassium Titanium Oxalate Dihydrate can be achieved through various methods:
Potassium Titanium Oxalate Dihydrate has diverse applications across several fields:
Studies have explored the interactions of Potassium Titanium Oxalate Dihydrate with other compounds, particularly focusing on its reactivity with hydrogen peroxide. Research indicates that this interaction can be harnessed for sensing applications, showcasing its potential utility in detecting oxidative agents in various environments . Further studies on its interactions with biological systems are warranted to understand its full potential.
Potassium Titanium Oxalate Dihydrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Potassium Titanium Oxide | Used in ceramics and as a catalyst | |
Calcium Titanium Oxalate | Involved in photocatalytic applications | |
Barium Titanium Oxalate | Known for high dielectric properties | |
Sodium Titanium Oxalate | Used in solar energy applications |
Uniqueness: Potassium Titanium Oxalate Dihydrate is distinctive due to its dual role as both a catalyst and a precursor for titanium dioxide nanoparticles. Its solubility and stability make it particularly advantageous for various industrial processes compared to other titanium oxalates.
Potassium titanium oxalate dihydrate possesses the chemical formula K₂TiO(C₂O₄)₂·2H₂O, representing a complex inorganic compound with a molecular weight of 354.13 grams per mole [1] [6] [15]. The compound consists of two potassium cations (K⁺), one titanyl unit (TiO²⁺), two oxalate dianions (C₂O₄²⁻), and two water molecules of crystallization [1] [3] [17].
The molecular composition reveals a stoichiometric arrangement where the titanium center exists in the +4 oxidation state, coordinated in a titanyl configuration with an oxo group [19] [23]. The oxalate ligands function as bidentate chelating agents, each contributing four oxygen atoms to the coordination sphere [22] [25]. The two water molecules exist as crystal water rather than coordinated water, playing a crucial role in the hydrogen bonding network that stabilizes the crystal structure [16] [19].
The compound exhibits the systematic name dipotassium oxodioxalatotitanate(IV) dihydrate, reflecting its coordination chemistry nomenclature [1] [3] [17]. Alternative nomenclature includes potassium bis(oxalato)oxotitanate(IV) dihydrate and potassium titanyl oxalate dihydrate, all referring to the same chemical entity [3] [17] [33].
Potassium titanium oxalate dihydrate crystallizes in the monoclinic crystal system with space group P2₁/c [19] [20]. The unit cell parameters, derived from single-crystal X-ray diffraction studies of the analogous ammonium compound, reveal dimensions of a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, and β = 126.66(1)° [19] [20]. The unit cell volume measures 2160.6 ų with Z = 8 formula units per unit cell [19] [20].
The calculated density equals 1.808 g cm⁻³, which agrees closely with the experimentally determined density of 1.80(1) g cm⁻³ obtained through pycnometric measurements [19] [20]. This excellent agreement between calculated and experimental densities confirms the accuracy of the structural determination and the proposed molecular formula [19] [20].
Crystallographic Parameter | Value | Standard Deviation |
---|---|---|
Crystal System | Monoclinic | - |
Space Group | P2₁/c | - |
Unit Cell Parameter a (Å) | 13.473 | ±0.002 |
Unit Cell Parameter b (Å) | 11.329 | ±0.001 |
Unit Cell Parameter c (Å) | 17.646 | ±0.002 |
Unit Cell Parameter β (°) | 126.66 | ±0.01 |
Unit Cell Volume (ų) | 2160.6 | - |
Formula Units per Cell (Z) | 8 | - |
Calculated Density (g cm⁻³) | 1.808 | - |
Experimental Density (g cm⁻³) | 1.80 | ±0.01 |
The crystal structure consists of discrete tetranuclear anionic complexes [Ti₄O₄(C₂O₄)₈]⁸⁻ with crystallographic i symmetry [16] [19] [32]. These tetrameric units form through corner-sharing of distorted titanium octahedra, creating an eight-membered ring structure composed of alternating titanium and oxygen atoms [16] [19] [32]. The tetrameric arrangement represents a novel structural motif among titanium(IV) complexes, differing significantly from other known tetrameric titanium compounds [16] [19].
The titanium center in potassium titanium oxalate dihydrate adopts a six-coordinate environment with severely distorted octahedral geometry [19] [23] [29]. Each titanium atom coordinates to six oxygen atoms: two bridging oxygen atoms in cis positions and four oxygen atoms from two bidentate oxalate ligands [16] [19] [22]. The coordination sphere exhibits significant deviation from ideal octahedral geometry, with oxygen-titanium-oxygen angles ranging from 77° to 103° instead of the ideal 90° [19] [20].
The titanium-oxygen bond distances within the coordination sphere show considerable variation depending on the bonding mode [19] [23] [29]. The bridging titanium-oxygen distances measure 1.785(7), 1.788(8), 1.840(7), and 1.855(6) Å, representing unusually short bonds that suggest significant dπ-pπ bonding character [16] [19] [20]. These short bonds arise from three-center two-electron bonding in the titanium-oxygen-titanium bridge systems [16] [19] [20].
Bond Type | Distance Range (Å) | Characteristics |
---|---|---|
Ti-O Bridging | 1.785(7) - 1.855(6) | Short bonds with dπ-pπ character |
Ti-O Equatorial | 1.963(7) - 1.997(7) | Normal titanium-oxygen distances |
Ti-O Trans | 2.060(7) - 2.116(7) | Elongated due to trans effect |
The equatorial titanium-oxygen bonds to the oxalate ligands exhibit normal distances ranging from 1.963(7) to 1.997(7) Å [19] [29]. In contrast, the titanium-oxygen bonds trans to the bridging oxygen atoms are significantly elongated, measuring 2.060(7), 2.081(7), 2.101(7), and 2.116(7) Å [19] [20]. This trans effect results from charge displacement caused by the strong dπ-pπ bonding in the bridging positions [16] [19] [20].
The tetrameric structure features titanium-titanium separations of 3.411(2), 3.521(2), 4.717(2), and 5.080(2) Å [19] [20]. The four titanium atoms form an approximate square arrangement with sides of 3.521(2) and 3.411(2) Å and angles of 85.76(5)° and 94.24(5)° [19] [20]. The titanium-oxygen-titanium bridge angles measure 139.2(4)° and 152.1(5)°, reflecting the bent nature of the bridging interactions [19] [20].
The oxalate ligands in potassium titanium oxalate dihydrate function exclusively as bidentate chelating ligands, coordinating through both carboxylate oxygen atoms to a single titanium center [22] [25] [27]. Each titanium atom coordinates to two oxalate ligands, resulting in a total coordination number of six when combined with the two bridging oxygen atoms [19] [22] [25]. This bidentate κ²-O,O′ coordination mode represents the most stable binding configuration for oxalate ligands with titanium(IV) [25] [27] [29].
The oxalate ligands exhibit significant structural distortion from ideal planarity [19] [20] [30]. The carbon-oxygen bond lengths within the oxalate groups show asymmetry, with coordinated oxygen atoms displaying C-O distances of 1.252-1.288 Å, while terminal oxygen atoms exhibit distances of 1.216-1.309 Å [19] [20]. The carbon-carbon bond lengths within the oxalate ligands range from 1.500 to 1.544 Å, consistent with typical single bond character [19] [20].
Oxalate Structural Parameter | Value Range | Description |
---|---|---|
C-O Bond Length (coordinated) | 1.252-1.288 Å | Bonds to titanium center |
C-O Bond Length (terminal) | 1.216-1.309 Å | Non-coordinating oxygen atoms |
C-C Bond Length | 1.500-1.544 Å | Central oxalate carbon-carbon bond |
O-C-O Angle | 121.7-124.8° | Compressed from ideal geometry |
Ti-O-C Angle | 115.3-119.4° | Coordination bond angles |
The oxalate groups demonstrate significant non-planarity, with atomic deviations from least-squares planes ranging from ±0.067 to ±0.112 Å [19] [20]. Twist angles between the two carboxylate planes within each oxalate ligand measure 7.3°, 9.1°, 9.3°, and 11.0° for the four crystallographically distinct oxalate groups [19] [20]. This twisting minimizes steric hindrance between adjacent ligands while maintaining optimal overlap for chelation [19] [20] [30].
The oxygen-carbon-oxygen angles within the carboxylate groups range from 121.7° to 124.8°, representing compression from the ideal tetrahedral angle [19] [20]. The titanium-oxygen-carbon bond angles vary from 115.3° to 119.4°, reflecting the geometric constraints imposed by the chelating coordination mode [19] [20]. These angular distortions accommodate the formation of stable five-membered chelate rings characteristic of oxalate coordination [25] [27] [29].
The crystal structure of potassium titanium oxalate dihydrate contains two crystallographically distinct water molecules per formula unit, designated as crystal water rather than coordinated water [16] [17] [19]. These water molecules participate in an extensive hydrogen bonding network that provides significant stabilization to the crystal lattice [16] [19] [20]. The hydrogen bonding interactions connect the tetrameric anionic units, potassium cations, and water molecules into a three-dimensional supramolecular assembly [16] [19].
The water molecules form hydrogen bonds with terminal oxalate oxygen atoms at distances ranging from 2.85 to 3.03 Å [19] [20]. The two crystallographically distinct water molecules exhibit different thermal behavior, with one water molecule (Oa) showing significantly higher thermal parameters than the other (Ob) [19] [20]. Thermal analysis experiments demonstrate that one water molecule dehydrates easily between 30 and 80°C without disturbing the crystal structure, while the second water molecule requires higher temperatures for removal [19] [20].
Hydrogen Bond Type | Distance Range (Å) | Geometry | Structural Function |
---|---|---|---|
NH₄⁺ to Oxalate O | 2.81-2.96 | Linear to bent | Crystal packing stabilization |
NH₄⁺ to Water | 2.86-2.94 | Nearly linear | Cation-water network linkage |
Water to Oxalate O | 2.85-3.03 | Bent | Framework connectivity |
Water to Water | ~2.9 | Linear | Water cluster formation |
The potassium cations participate in ionic interactions rather than classical hydrogen bonding, providing charge balance and electrostatic stabilization to the crystal lattice [17] [19]. The cations coordinate to multiple oxalate oxygen atoms and water molecules through electrostatic interactions, contributing to the overall stability of the crystal structure [17] [19]. The absence of direct potassium-water coordination bonds indicates that the water molecules function primarily in hydrogen bonding rather than metal coordination [17] [19].
The hydrogen bonding network exhibits directional preferences that influence the crystal packing arrangement [19] [20]. Terminal oxalate oxygen atoms that already possess relatively long carbon-oxygen bonds tend to form bifurcated hydrogen bonds with multiple acceptors [19] [20]. This bifurcation pattern optimizes the hydrogen bonding geometry while accommodating the geometric constraints imposed by the tetrameric anionic framework [19] [20].
Potassium Titanium Oxalate Dihydrate presents as a crystalline powder with distinctive macroscopic characteristics that facilitate its identification and handling in laboratory and industrial settings [1] [2]. The compound exhibits a white to off-white or pale yellow coloration, with some sources describing it as having a lustrous crystalline appearance [3] [4]. The physical state is consistently reported as a solid with well-defined crystalline structure [1] [2].
The compound crystallizes in a monoclinic crystal system, as determined through X-ray diffraction studies [5]. The molecular architecture features a central titanium(IV) ion coordinated by two oxalate ligands and one oxide ion, forming an octahedral geometry [5]. The potassium counterions and water molecules of crystallization contribute to the structural stability of the compound.
Property | Value | Notes |
---|---|---|
Physical State | Solid | Crystalline powder form |
Color | White to pale yellow | May vary slightly with purity |
Crystal System | Monoclinic | Confirmed by X-ray diffraction |
Appearance | Lustrous crystals | Crystalline powder texture |
Particle Size | Variable | Typically 90-125 μm mesh for analytical grade |
The compound maintains its crystalline integrity under ambient conditions, making it suitable for storage and handling in standard laboratory environments [6]. The lustrous quality of the crystals is particularly notable when the compound is of high purity [3].
Potassium Titanium Oxalate Dihydrate demonstrates excellent water solubility, which represents one of its most significant chemical characteristics [1] [2] [8] [9]. This high aqueous solubility is fundamental to its applications in analytical chemistry and catalytic processes.
The compound dissolves readily in water, forming acidic solutions with pH values ranging from 2.5 to 4.5 [10] [11]. This acidic character results from the hydrolysis of the titanium(IV) center, which releases hydrogen ions into solution [10] [11]. The solubility is temperature-dependent, with higher temperatures generally increasing the dissolution rate and extent [8].
In contrast to its excellent water solubility, Potassium Titanium Oxalate Dihydrate shows limited solubility in organic solvents. The compound's ionic character and the presence of hydration water molecules contribute to its poor solubility in non-polar organic media. This selective solubility pattern is typical for hydrated inorganic salts containing oxalate ligands.
The compound exhibits variable behavior when exposed to acids and bases. In the presence of strong acids such as hydrochloric acid, the compound undergoes decomposition reactions that can lead to the formation of titanium dioxide nanoparticles and novel titanium compounds [13]. When exposed to basic conditions, the compound may undergo structural breakdown due to hydrolysis reactions at elevated pH values.
Medium | Solubility | pH Effect | Special Notes |
---|---|---|---|
Water | Freely soluble | Forms acidic solutions (pH 2.5-4.5) | Temperature dependent |
Organic solvents | Generally insoluble | Not applicable | Limited interaction |
Strong acids | Reactive | Variable | Forms decomposition products |
Strong bases | Variable | May cause decomposition | Structural instability |
The stability profile of Potassium Titanium Oxalate Dihydrate under various environmental conditions is crucial for its storage, handling, and application. The compound demonstrates moderate stability under ambient conditions but shows sensitivity to several environmental factors [6] [14].
Under normal room temperature conditions, the compound maintains its structural integrity and chemical composition [15] [9] [6]. However, thermal stability becomes compromised at elevated temperatures. The compound begins to undergo dehydration at approximately 120-150°C, marking the onset of thermal decomposition [16] [5].
The thermal decomposition process proceeds through multiple distinct stages:
Stage | Temperature Range (°C) | Mass Loss (%) | Process |
---|---|---|---|
I | Up to 450 | 10.2 | Dehydration (loss of 2H₂O) |
II | 450-520 | 3.95 | Elimination of CO |
III | 520-720 | 24.29 | Combined elimination of CO and CO₂ |
IV | 720-870 | 6.21 | Elimination of CO₂ |
V | Above 870 | 6.21 | Final elimination of CO₂ |
The compound exhibits sensitivity to both air and moisture [9] [14]. This sensitivity requires careful storage conditions to maintain compound integrity over extended periods. The compound is particularly susceptible to atmospheric humidity, which can lead to gradual changes in its hydration state and potentially affect its chemical properties [9] [14].
Light sensitivity is another consideration for long-term storage, with recommendations for storage in dark conditions to prevent potential photochemical degradation [9]. The combination of air, moisture, and light exposure can accelerate decomposition processes, making controlled storage conditions essential.
Potassium Titanium Oxalate Dihydrate exhibits characteristic redox behavior primarily centered around the titanium(IV) oxidation state, which represents the most stable oxidation state for titanium in this chemical environment [17] [18] .
The titanium center in the compound maintains a +4 oxidation state throughout most chemical transformations [17] [18] . This oxidation state provides significant stability to the compound and influences its reactivity patterns with various chemical species.
One of the most significant redox-related reactions involves the interaction with hydrogen peroxide, which forms characteristic yellow peroxo-titanium complexes [19] [20]. This reaction serves as the basis for spectrophotometric determination of hydrogen peroxide concentrations, with detection limits reaching approximately 10 μM under optimal conditions [19].
The reaction mechanism involves:
The compound demonstrates catalytic activity in various redox processes, particularly in organic synthesis reactions [18] [21]. It effectively catalyzes the synthesis of chromene derivatives through three-component condensation reactions involving aromatic aldehydes, malononitrile, and resorcinol or naphthol [18] [21].
Redox Property | Characteristics | Applications |
---|---|---|
Oxidation State | Ti(IV) - highly stable | Maintains integrity in reactions |
H₂O₂ Interaction | Forms yellow complexes | Analytical detection methods |
Catalytic Activity | Enhances reaction rates | Organic synthesis |
Stability | Resistant to reduction | Suitable for various conditions |
The compound finds application in electrochemical processes, particularly in plasma electrolytic oxidation for functionalizing aluminum alloy surfaces [18] [21]. During these processes, the compound serves as a source of titanium ions, leading to the formation of protective titanium dioxide layers that enhance corrosion resistance and mechanical properties.
The acid-base behavior of Potassium Titanium Oxalate Dihydrate is characterized by its weakly acidic nature when dissolved in aqueous solutions, resulting from the hydrolysis of the titanium(IV) center [10] [11].
Aqueous solutions of the compound consistently exhibit acidic pH values in the range of 2.5 to 4.5 [10] [11]. This acidic character arises from the hydrolysis of Ti-O bonds when the compound dissolves in water, releasing hydrogen ions into solution through the following general mechanism:
The titanium(IV) center acts as a Lewis acid, accepting electron pairs from water molecules and facilitating the release of protons [10] [11].
The compound undergoes spontaneous hydrolysis in aqueous media, with the titanium center reacting with water molecules to form various titanium hydroxide species [13]. This hydrolysis reaction is fundamental to many of the compound's applications, particularly in water treatment processes where it facilitates the coagulation and removal of heavy metal contaminants.
The hydrolysis process involves:
When exposed to strong acids such as hydrochloric acid, the compound undergoes decomposition reactions that can yield titanium dioxide nanoparticles and other titanium-containing products [13]. These reactions often involve the formation of peroxo complexes as intermediates in the decomposition process.
Strong basic conditions can lead to structural breakdown of the compound due to enhanced hydrolysis reactions at elevated pH values. The oxalate ligands may be affected by high pH conditions, potentially leading to ligand displacement and structural reorganization.
The compound exhibits limited buffering capacity, with its ability to resist pH changes dependent on concentration and temperature conditions. The primary protonation sites are located on the oxalate oxygen atoms, where carboxylate groups can undergo protonation under sufficiently acidic conditions.
Acid-Base Property | Value/Behavior | Mechanism |
---|---|---|
Solution pH | 2.5 - 4.5 | Ti(IV) hydrolysis |
Acidic Character | Weakly acidic | H⁺ ion release |
Hydrolysis | Spontaneous in water | Ti-O bond cleavage |
Buffer Capacity | Limited | Concentration dependent |
Potassium Titanium Oxalate Dihydrate demonstrates diverse reactivity patterns that make it valuable in multiple chemical applications, from analytical chemistry to industrial catalysis [18] [21].
The interaction with hydrogen peroxide represents one of the most well-characterized reactivity patterns [19] [20]. This reaction proceeds rapidly at room temperature in acidic media, forming distinctive yellow peroxo-titanium complexes that serve as the basis for quantitative hydrogen peroxide determination.
Reaction conditions:
Applications:
The compound exhibits remarkable reactivity with heavy metal ions, particularly arsenic (As³⁺, As⁵⁺) and cadmium (Cd²⁺) [13]. This reactivity involves hydrolysis-driven coagulation processes that effectively remove these contaminants from aqueous solutions.
Mechanism:
Removal efficiency:
The compound serves as an effective catalyst for various organic synthesis reactions [18] [21]. Its catalytic activity is particularly notable in the synthesis of chromene derivatives through multicomponent condensation reactions.
Reaction parameters:
At elevated temperatures, the compound undergoes systematic thermal decomposition through multiple stages [22] [16] [23]. This thermal reactivity is characterized by the sequential elimination of water, carbon monoxide, and carbon dioxide, ultimately yielding potassium titanate as the final product.
Thermal decomposition sequence:
Under ultraviolet irradiation, the compound and its decomposition products can exhibit photocatalytic activity [24] [25]. This property makes it relevant for environmental remediation applications, particularly in the degradation of organic pollutants.
Chemical Species | Reaction Type | Conditions | Products/Applications |
---|---|---|---|
H₂O₂ | Complex formation | Acidic, room temp | Yellow complexes, analysis |
Heavy metals | Coagulation | Aqueous, pH 8-9 | Water purification |
Organic substrates | Catalysis | Variable temp | Synthesis products |
Heat | Decomposition | >120°C | Titanates, gases |
UV light | Photocatalysis | Irradiation | Environmental cleanup |
Strong acids | Decomposition | Acidic medium | TiO₂ nanoparticles |